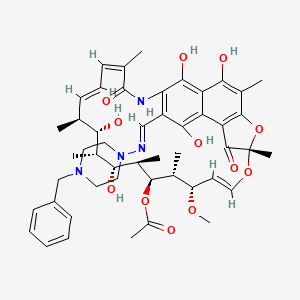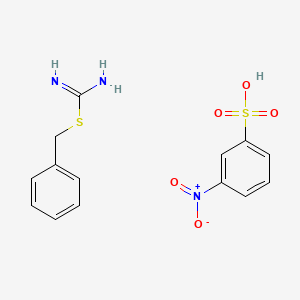
2-(3-(N-Ethylacetamido)-2,4,6-triiodophenoxy)valeric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(N-Ethylacetamido)-2,4,6-triiodophenoxy)valeric acid is a complex organic compound characterized by the presence of iodine atoms, an acetamido group, and a valeric acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(N-Ethylacetamido)-2,4,6-triiodophenoxy)valeric acid typically involves multiple steps, starting with the iodination of a phenol derivative. The key steps include:
Iodination: A phenol derivative is iodinated using iodine and an oxidizing agent such as hydrogen peroxide or sodium iodate.
Acetamidation: The iodinated phenol is then reacted with ethylamine and acetic anhydride to introduce the N-ethylacetamido group.
Esterification: The resulting compound undergoes esterification with valeric acid under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-(N-Ethylacetamido)-2,4,6-triiodophenoxy)valeric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where iodine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogen exchange using halide salts in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
2-(3-(N-Ethylacetamido)-2,4,6-triiodophenoxy)valeric acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential as a radiolabeled compound in imaging techniques.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(3-(N-Ethylacetamido)-2,4,6-triiodophenoxy)valeric acid involves its interaction with specific molecular targets. The iodine atoms in the compound can enhance its binding affinity to certain proteins or enzymes, leading to alterations in their activity. The acetamido group may also play a role in modulating the compound’s biological activity by influencing its solubility and cellular uptake.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)valeric acid
- 2-(3-(N-Ethylacetamido)-2,4,6-diiodophenoxy)valeric acid
- 2-(3-(N-Ethylacetamido)-2,4,6-triiodophenoxy)butyric acid
Uniqueness
2-(3-(N-Ethylacetamido)-2,4,6-triiodophenoxy)valeric acid is unique due to the specific arrangement of iodine atoms and the valeric acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
24340-18-9 |
|---|---|
Fórmula molecular |
C15H18I3NO4 |
Peso molecular |
657.02 g/mol |
Nombre IUPAC |
2-[3-[acetyl(ethyl)amino]-2,4,6-triiodophenoxy]pentanoic acid |
InChI |
InChI=1S/C15H18I3NO4/c1-4-6-11(15(21)22)23-14-10(17)7-9(16)13(12(14)18)19(5-2)8(3)20/h7,11H,4-6H2,1-3H3,(H,21,22) |
Clave InChI |
JKJWBBICHMIKPY-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C(=O)O)OC1=C(C=C(C(=C1I)N(CC)C(=O)C)I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10a,12a-Dimethyl-4a,4b,5,6,6a,7,8,9,10,10a,10b,11,12,12a-tetradecahydro-4h-naphtho[2,1-f]chromen-8-ol](/img/structure/B14686370.png)



![4-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]butylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14686397.png)




![Spiro[benzo[c]fluorene-5,2'-[1,3]dioxolan]-7(6H)-one](/img/structure/B14686417.png)



